molecular formula C15H14N2O2S3 B11688676 (5Z)-3-Allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-Allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11688676
M. Wt: 350.5 g/mol
InChI Key: QRVUAXXYZRVWER-OWBHPGMISA-N
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Description

(5Z)-3-Allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. Common starting materials include allyl derivatives, benzothiazole derivatives, and thiazolidinone precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Various substitution reactions can occur at the allyl or benzothiazole moieties, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

Chemistry

The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with enzymes, receptors, or other biomolecules.

Medicine

Potential medicinal applications include its use as a lead compound for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In industrial applications, the compound may be used in the synthesis of specialty chemicals, materials, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-Allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Other thiazolidinone derivatives with similar structures and biological activities.

    Benzothiazoles: Compounds containing the benzothiazole moiety, known for their diverse pharmacological properties.

Uniqueness

The unique combination of the allyl, methoxy, and thioxo groups in (5Z)-3-Allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H14N2O2S3

Molecular Weight

350.5 g/mol

IUPAC Name

(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H14N2O2S3/c1-4-7-17-13(18)12(22-15(17)20)14-16(2)10-8-9(19-3)5-6-11(10)21-14/h4-6,8H,1,7H2,2-3H3/b14-12-

InChI Key

QRVUAXXYZRVWER-OWBHPGMISA-N

Isomeric SMILES

CN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(C(=S)S3)CC=C

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=S)S3)CC=C

Origin of Product

United States

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